![molecular formula C17H22ClNO2 B5616947 (3R*,4R*)-1-(3-chlorobenzoyl)-4-cyclobutyl-3-methyl-4-piperidinol](/img/structure/B5616947.png)
(3R*,4R*)-1-(3-chlorobenzoyl)-4-cyclobutyl-3-methyl-4-piperidinol
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Overview
Description
Synthesis Analysis
The synthesis of related piperidine compounds involves complex organic reactions, including carbonyl ene and Prins cyclizations. For instance, a novel diastereoselective approach to cis and trans 3,4-disubstituted piperidines has been described, where carbonyl ene cyclization of aldehydes catalyzed by the Lewis acid methyl aluminum dichloride in refluxing chloroform affords trans piperidines with high diastereomeric ratios (Williams, Bahia, & Snaith, 2002).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, revealing specific geometric configurations. For example, the crystal structure of certain piperidine derivatives indicates that the piperidine rings adopt specific conformations, with substituents oriented in equatorial or axial positions, influencing the overall molecular geometry and interactions within the crystal lattice (Aydinli, Sayil, & Ibiş, 2010).
Chemical Reactions and Properties
Piperidine compounds undergo various chemical reactions, contributing to their diverse chemical properties. For example, 3-chloropropionic acid derivatives, acting as cyclopropanone equivalents, engage in reactions with various nucleophiles, leading to the formation of complex structures with potential biological activities (Wasserman, Dion, & Fukuyama, 1989).
properties
IUPAC Name |
(3-chlorophenyl)-[(3R,4R)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2/c1-12-11-19(9-8-17(12,21)14-5-3-6-14)16(20)13-4-2-7-15(18)10-13/h2,4,7,10,12,14,21H,3,5-6,8-9,11H2,1H3/t12-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIDWLRCBROBPR-PXAZEXFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCC2)O)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCC2)O)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-(3-chlorobenzoyl)-4-cyclobutyl-3-methyl-4-piperidinol |
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